trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate
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Overview
Description
Trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate is a compound with significant potential in various scientific fields. This compound is a deuterated analogue of carbadox, a veterinary drug used to combat infections in swine . The presence of deuterium atoms in the compound enhances its stability and alters its metabolic pathways, making it a valuable tool in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the α-trideuteration of methylarenes, which involves the use of inexpensive bases such as sodium hydroxide or potassium tert-butoxide in DMSO-d6 solvent . This process allows for the selective introduction of trideuteriomethyl groups to aromatics.
Industrial Production Methods
Industrial production of this compound can be achieved through a streamlined process involving the use of deuterated reagents and catalysts. The process typically involves the reaction of deuterated methanol with carbamoyl chlorides under controlled conditions to yield the desired product . The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, enhancing its stability and efficacy.
Chemical Reactions Analysis
Types of Reactions
Trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with enhanced biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxone and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the deuterium atoms .
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives, amine derivatives, and substituted carbamates. These products have shown promise in various biological and industrial applications .
Scientific Research Applications
Trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate involves its interaction with molecular targets such as DNA and enzymes. The compound can cause DNA damage through the generation of reactive oxygen species (ROS), leading to the inhibition of bacterial and fungal growth . Additionally, it can inhibit specific enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Mebendazole-d3: Another deuterated compound with similar applications in veterinary medicine.
Deucravacitinib: A deuterated drug used as a selective inhibitor of protein tyrosine kinase 2 (TYK2) in the treatment of autoimmune diseases.
Uniqueness
The uniqueness of this compound lies in its enhanced stability and altered metabolic pathways due to the presence of deuterium atoms. This makes it a valuable tool in research and industrial applications, particularly in the development of deuterated drugs with improved pharmacokinetic properties.
Properties
Molecular Formula |
C11H10N4O4 |
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Molecular Weight |
265.24 g/mol |
IUPAC Name |
trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/b12-6-/i1D3 |
InChI Key |
OVGGLBAWFMIPPY-FPJUWHDCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N/N=C\C1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
Canonical SMILES |
COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
Origin of Product |
United States |
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